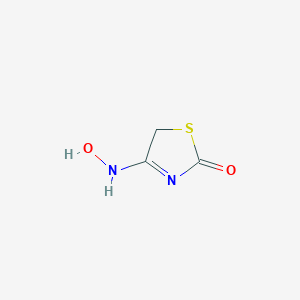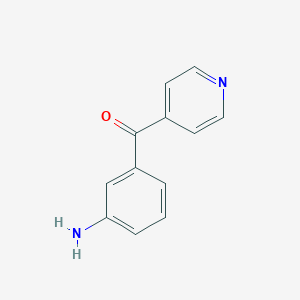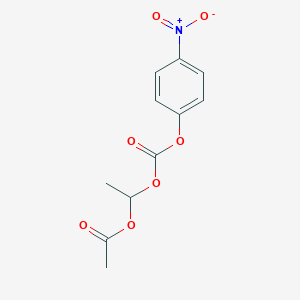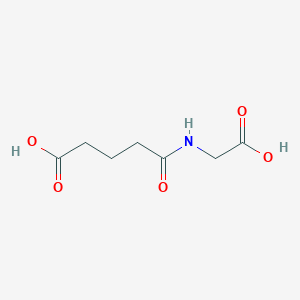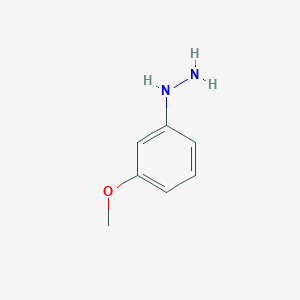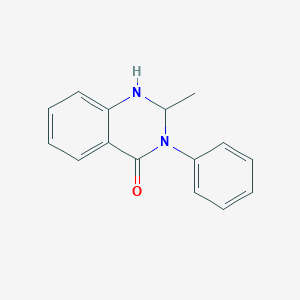
4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of quinazolinone and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of specific enzymes or proteins in the body. This inhibition leads to the suppression of various cellular processes, resulting in the observed biological effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- exhibits significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in the body. It has also been found to have a hypotensive effect, reducing blood pressure in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- in lab experiments is its wide range of biological activities. This compound has been shown to exhibit significant effects in various assays, making it a useful tool for researchers. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl-. One area of interest is the development of new synthetic methods for the compound, which could lead to improved yields and purity. Another area of interest is the investigation of the compound's mechanism of action, which could provide insights into its biological effects and potential therapeutic applications. Additionally, further studies are needed to explore the compound's potential as an anticonvulsant, antihypertensive, and analgesic agent.
Métodos De Síntesis
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- can be achieved through different methods. One of the most commonly used methods is the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst. The reaction yields the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential use as an anticonvulsant, antihypertensive, and analgesic agent.
Propiedades
Número CAS |
17761-74-9 |
|---|---|
Nombre del producto |
4(1H)-Quinazolinone, 2,3-dihydro-2-methyl-3-phenyl- |
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-methyl-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C15H14N2O/c1-11-16-14-10-6-5-9-13(14)15(18)17(11)12-7-3-2-4-8-12/h2-11,16H,1H3 |
Clave InChI |
GRHYFGQUSLNRSA-UHFFFAOYSA-N |
SMILES |
CC1NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
SMILES canónico |
CC1NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




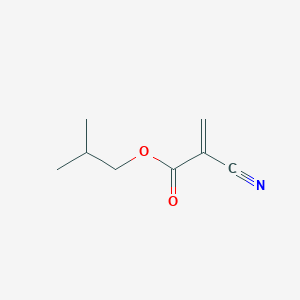

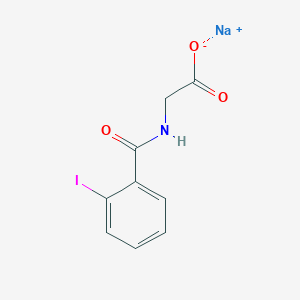
![1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B91034.png)
